molecular formula C16H16O2 B6363603 (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS No. 1354941-09-5

(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Cat. No.: B6363603
CAS No.: 1354941-09-5
M. Wt: 240.30 g/mol
InChI Key: KVRQKJDAMXFIKC-MDZDMXLPSA-N
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Description

(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of an ethyl group on one phenyl ring and a methyl group on a furan ring, connected by a propenone bridge.

Properties

IUPAC Name

(E)-3-(4-ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-13-5-7-14(8-6-13)9-10-15(17)16-11-4-12(2)18-16/h4-11H,3H2,1-2H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRQKJDAMXFIKC-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=CC(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethylbenzaldehyde and 5-methyl-2-furaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone bridge to a saturated ketone or alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl or furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Saturated ketones, alcohols.

    Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is not well-documented. similar chalcones are known to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

    Signal Transduction: Modulating signaling pathways like NF-κB and MAPK.

    Cell Cycle Arrest: Inducing cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(4-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
  • (2E)-3-(4-Chlorophenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
  • (2E)-3-(4-Hydroxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Uniqueness

(2E)-3-(4-Ethylphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one is unique due to the presence of the ethyl group on the phenyl ring and the methyl group on the furan ring. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar chalcones.

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